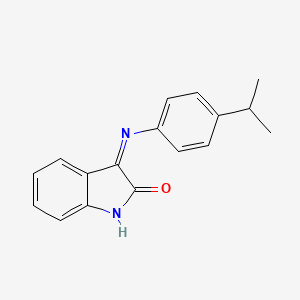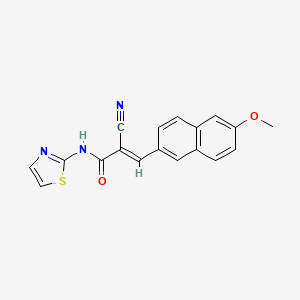
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Novel derivatives of 2-(6-methoxynaphthalen-2-yl)propionamide, including compounds with structural similarities to "(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide," have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activities, suggesting their potential as therapeutic agents against various bacterial and fungal infections. The structure-activity relationship studies indicated that certain substituents enhance the antimicrobial efficacy of these compounds, making them promising candidates for drug development (Helal et al., 2013).
Dye Synthesis and Textile Application
Research into the synthesis of novel acyclic and heterocyclic dye precursors based on related structural frameworks has shown that these compounds can be utilized in dyeing and textile finishing processes. These dyes exhibit significant antibacterial and antifungal properties, making them suitable for applications in medical textiles and other areas where antimicrobial properties are desirable. The synthesized dyes were applied to various fabrics, demonstrating good spectral characteristics and fastness properties (Shams et al., 2011).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine derivative, synthesized for its singlet oxygen quantum yield, shows promise for application in photodynamic therapy (PDT) as a Type II photosensitizer for cancer treatment. This compound's photophysical, photodynamic, and fluorescence properties suggest its potential for effective use in PDT, offering a novel approach to cancer therapy (Pişkin et al., 2020).
Fluorescent Materials and Sensors
Derivatives structurally related to "(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide" have been synthesized and shown to exhibit fluorescent properties. These compounds have potential applications in developing fluorescent materials and sensors. Their ability to undergo excited-state proton transfer (ESPT) and display solvatochromism makes them interesting candidates for optical materials and chemical sensing (Witalewska et al., 2019).
Anti-Tuberculosis Agents
Compounds with a similar structural backbone have been explored for their potential as anti-tuberculosis agents. The synthesis of novel derivatives targeting the sterol 14α-demethylase (CYP51) enzyme, a critical component in the Mycobacterium tuberculosis life cycle, demonstrates the potential of these compounds in tuberculosis treatment. This research highlights the versatility of these compounds in addressing global health challenges (Anusha et al., 2015).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-16-5-4-13-8-12(2-3-14(13)10-16)9-15(11-19)17(22)21-18-20-6-7-24-18/h2-10H,1H3,(H,20,21,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYILHQQKBNRBD-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


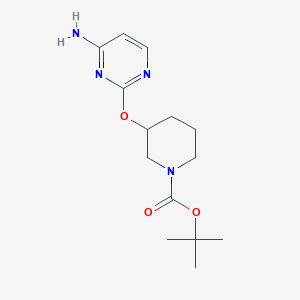

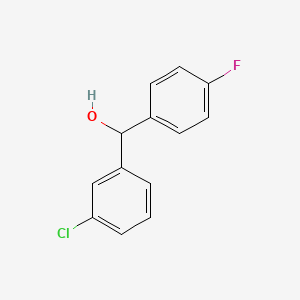
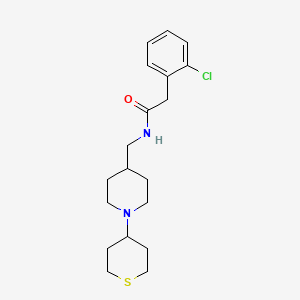
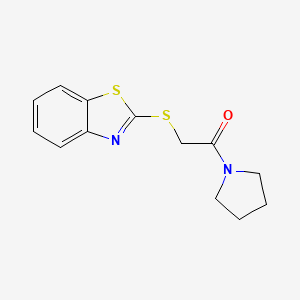
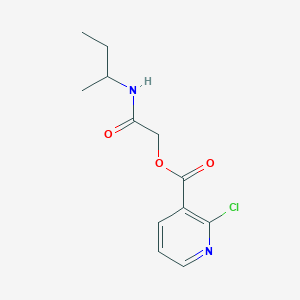
![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)
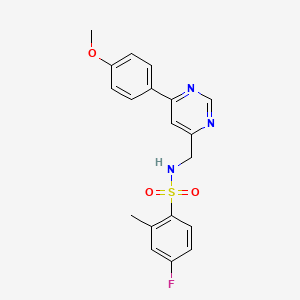

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)
